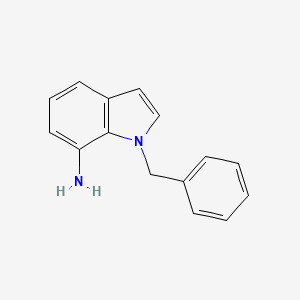

1-Benzyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-benzylindol-7-amine |

InChI |

InChI=1S/C15H14N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11,16H2 |

InChI Key |

RQEBVBYFKNLCLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 1h Indol 7 Amine

Reactivity Profiles of the 7-Amino Group: Electrophilic and Nucleophilic Transformations

The 7-amino group, analogous to the amino group in aniline, is a potent nucleophilic center and a strong activating group on the indole (B1671886) ring. Its reactivity is central to many transformations of the 1-Benzyl-1H-indol-7-amine core.

Electrophilic Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom of the 7-amino group readily attacks electrophiles. This reactivity allows for a wide range of functionalization reactions, including:

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This transformation is often used to protect the amino group or to introduce new structural motifs.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. This intermediate is highly valuable in synthesis, serving as a precursor to a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Nucleophilic Character: The 7-amino group itself acts as a nucleophile. Beyond reactions with simple electrophiles, it can participate in more complex transformations such as nucleophilic substitution reactions, allowing for further derivatization of the compound. smolecule.com

The table below summarizes common transformations involving the 7-amino group.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-benzyl-1H-indol-7-yl)acetamide |

| Sulfonylation | Tosyl Chloride (TsCl) | N-(1-benzyl-1H-indol-7-yl)-4-methylbenzenesulfonamide |

| Diazotization | Sodium Nitrite (NaNO₂), HCl | 1-Benzyl-1H-indol-7-diazonium chloride |

Electrophilic Aromatic Substitution Patterns on the Indole Ring System in the Presence of N-1 Benzyl (B1604629) and C-7 Amino Groups

The indole ring is an exceptionally electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the indole nitrogen, the N-1 benzyl group, and the C-7 amino group.

Inherent Reactivity of the Indole Nucleus: The pyrrole (B145914) portion of the indole is significantly more reactive than the benzene (B151609) portion. researchgate.net Substitution is strongly favored at the C-3 position due to its high electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene ring. nih.govquora.com

Influence of the C-7 Amino Group: The -NH₂ group is a powerful activating, ortho-, para-director. lkouniv.ac.in For the C-7 position, this directs incoming electrophiles towards the C-6 and C-8 (N-1) positions. Since the C-8 position is occupied by the indole nitrogen, this effect primarily activates the C-6 position on the benzenoid ring.

Influence of the N-1 Benzyl Group: The N-benzyl group is generally considered to be electron-donating, further activating the indole ring for electrophilic substitution.

The interplay of these factors leads to a competition between substitution at the highly nucleophilic C-3 position and the C-6 position, which is strongly activated by the amino group. In most cases, the inherent reactivity of the C-3 position dominates, leading to substitution at this site. However, if the C-3 position is sterically hindered or already substituted, electrophilic attack may be directed to the C-6 position. Directed C-H functionalization strategies, often employing transition metal catalysts and specific directing groups, have also been developed to achieve selective substitution at other positions like C-7. researchgate.net

The following table outlines the predicted reactivity of different positions on the indole ring towards electrophiles.

| Position | Inherent Reactivity | Influence of N-1 Benzyl | Influence of C-7 Amino | Overall Predicted Reactivity |

| C-2 | Moderate | Activating | Weak | Moderate, less favored than C-3 |

| C-3 | Very High | Activating | Weak | Most Probable Site of Attack |

| C-4 | Low | Activating | Weak (meta) | Low |

| C-5 | Low | Activating | Weak (para) | Moderate |

| C-6 | Low | Activating | Strongly Activating (ortho) | Second Most Probable Site |

Nucleophilic Addition Reactions to Indolynes and Substituted Indoles

While indoles typically behave as nucleophiles, their reactivity can be reversed (a concept known as umpolung) through the generation of highly reactive indolyne intermediates. nih.gov This strategy provides a powerful method for the synthesis of benzenoid-substituted indoles, which are often difficult to access through traditional EAS reactions. nih.gov

Indolynes are aryne derivatives of indole and can be generated under mild conditions from precursors such as ortho-halo-silyltriflates. acs.orgsorbonne-universite.fr For this compound, a relevant intermediate would be the 6,7-indolyne, formed from a suitable 7-substituted precursor (e.g., 1-benzyl-7-bromo-6-((triisopropylsilyl)oxy)indole).

Once generated, the indolyne is a powerful electrophile that can be trapped by a variety of nucleophiles. The regioselectivity of this nucleophilic addition is a key consideration. Computational and experimental studies on unsymmetrical arynes like indolynes have shown that the regioselectivity is controlled by distortion energies; nucleophilic attack is favored at the carbon atom that requires the least geometric change to reach the transition state. nih.govacs.org For the 6,7-indolyne, the internal angles at the triple bond are significantly different, and nucleophilic attack is highly favored at the C-6 position. nih.gov

This methodology allows for the controlled introduction of substituents at positions on the benzene ring of the indole core.

| Indolyne Precursor (Example) | Generated Indolyne | Nucleophile | Product (after trapping) | Reference |

| 7-Bromo-6-silyltriflate-indole | 6,7-Indolyne | Aniline | 6-Anilinoindole | nih.gov |

| 5-Bromo-4-silyltriflate-indole | 4,5-Indolyne | Furan | 4,5-Diels-Alder Adduct | sorbonne-universite.fr |

| 6-Bromo-7-silyltriflate-indole | 6,7-Indolyne | Furan | 6,7-Diels-Alder Adduct | nih.gov |

Oxidative and Reductive Transformations of the this compound Core

The this compound molecule possesses several sites susceptible to both oxidation and reduction, allowing for a diverse range of chemical transformations.

Oxidative Transformations: The electron-rich nature of the molecule makes it prone to oxidation.

Oxidation of the Amino Group: The 7-amino group can be oxidized under various conditions.

Oxidation of the Indole Ring: Strong oxidizing agents can lead to the oxidative degradation of the indole ring. However, milder, more controlled conditions, often using metal catalysts like iron or copper, can achieve specific transformations. rsc.orgnih.gov For instance, oxidative coupling reactions can form C-C bonds, linking the indole to other aromatic systems. nih.gov

Oxidation of the Benzyl Group: The benzylic C-H bonds of the N-1 benzyl group are also potential sites for oxidation, which could lead to the formation of a benzoyl group or other oxidized products.

Reductive Transformations: Reduction reactions can target either specific functional groups or the aromatic system itself.

Synthesis via Reduction: A primary route to this compound involves the reduction of a precursor, 1-benzyl-7-nitroindole. This transformation is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or transfer hydrogenation (e.g., iron powder and ammonium (B1175870) chloride).

Reduction of the Indole Core: The indole ring system can be fully or partially hydrogenated. Catalytic hydrogenation can reduce the molecule to the corresponding octahydroindole derivative. mdpi.commdpi.com This reaction is of particular interest in the context of Liquid Organic Hydrogen Carriers (LOHCs), where indoles can be reversibly hydrogenated and dehydrogenated to store and release hydrogen. mdpi.commdpi.com

Reductive Amination: While the target compound is already an amine, related indole derivatives can be synthesized via the reductive amination of carbonyl compounds, a key transformation in modern pharmaceutical synthesis. acs.org

The table below provides examples of these transformations.

| Transformation Type | Reagent/Condition | Substrate Moiety | Product Moiety | Reference |

| Oxidation | Di-tert-butyl peroxide, FeCl₂ | Indole C-H / Aryl C-H | C-C coupled product | rsc.org |

| Oxidation | H₂O₂, MeOH | Benzylic secondary amine | Nitrone | acs.org |

| Reduction | H₂, Pd/C | 7-Nitro group | 7-Amino group | |

| Reduction (Hydrogenation) | H₂, Ru/Al₂O₃ | Indole aromatic system | Octahydroindole | mdpi.com |

Reaction Kinetics and Thermodynamic Considerations in Indole Chemistry

Understanding the kinetics (reaction rates) and thermodynamics (energy changes and equilibria) of reactions involving the indole core is crucial for optimizing synthetic procedures and predicting product distributions.

Reaction Kinetics: The rate of chemical reactions involving indoles can be quantified to understand reaction mechanisms.

Electrophilic Substitution: Electrophilic substitution on the indole ring is generally a very fast process due to the high nucleophilicity of the heterocycle. researchgate.net Kinetic studies, for example on the nitrosation of indoles, show that the reactions can be sensitive to factors like pH and reactant concentrations, and may involve equilibrium processes. rsc.org Modern techniques such as in-situ IR spectroscopy can be used to determine reaction rates and elucidate mechanisms in real-time, as demonstrated in studies of indole synthesis. acs.org

Activation Energy: The activation energy (Ea), which can be determined from Arrhenius plots by studying reaction rates at different temperatures, provides a quantitative measure of the energy barrier that must be overcome for a reaction to occur. For example, kinetic analysis of indole derivatives as corrosion inhibitors has been used to calculate such parameters. hw.ac.uk

Thermodynamic Considerations: Thermodynamics governs the stability of reactants and products and the position of chemical equilibria.

Equilibrium: Many reactions involving indoles are reversible. For instance, the reaction between indoles and triazolinediones is fast and irreversible at room temperature but becomes a reversible, dynamic covalent bond-forming process at elevated temperatures. researchgate.net The hydrogenation/dehydrogenation cycle of indoles for hydrogen storage is another key example of a thermodynamically controlled equilibrium, where temperature and pressure dictate the direction of the reaction. mdpi.com

The following table presents thermodynamic data for the hydrogenation of indole derivatives, illustrating the energy changes involved.

| Reaction | Enthalpy of Reaction (ΔrH°m(liq)) | Reference |

| 1-Methylindole + 4 H₂ ⇌ Octahydro-1-methylindole | -55.6 kJ/mol(H₂) | mdpi.com |

| Indole + 4 H₂ ⇌ Octahydroindole | -53.4 to -58.0 kJ/mol(H₂) | mdpi.com |

Theoretical and Computational Investigations of 1 Benzyl 1h Indol 7 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules like 1-Benzyl-1H-indol-7-amine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), cc-pVTZ), are employed to determine optimized molecular geometries, vibrational frequencies, and conformational stability. researchgate.nettandfonline.comresearchgate.net

| Parameter | Typical Method | Information Gained |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Bond lengths, bond angles, dihedral angles of the most stable conformer. |

| Vibrational Frequencies | DFT/B3LYP/6-31G(d,p) | Identification of characteristic vibrational modes and comparison with experimental IR and Raman spectra. |

| NBO Analysis | DFT/B3LYP | Charge distribution, intramolecular charge transfer, and stabilizing interactions. tandfonline.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and reaction pathways of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. uni-greifswald.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.combiointerfaceresearch.com

For indole derivatives, FMO analysis helps in understanding their behavior in reactions like electrophilic substitutions. The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. In many indole derivatives, the HOMO is often localized on the indole ring, indicating its susceptibility to electrophilic attack, while the LUMO may be distributed over other parts of the molecule. tandfonline.comresearchgate.net

| Orbital | Energy (eV) | Significance | Predicted Reactive Site |

|---|---|---|---|

| HOMO | Typically -5 to -6 eV | Electron-donating capacity. biointerfaceresearch.com | Regions of high HOMO density are susceptible to electrophilic attack. |

| LUMO | Typically -1 to -2 eV | Electron-accepting capacity. tandfonline.com | Regions of high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Typically 3 to 4 eV | Chemical stability and reactivity. tandfonline.com | A smaller gap indicates higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. wuxiapptec.com It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). ajchem-a.comwolfram.com Green and yellow areas represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net The aromatic rings would also show regions of varying potential, guiding substitution reactions.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These parameters are calculated from the HOMO and LUMO energies and are useful for comparing the reactivity of different molecules. researchgate.net

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function analysis can pinpoint specific atoms within the this compound structure that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability in different environments. conicet.gov.ar By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, identifying the most populated and energetically favorable conformations. tandfonline.com

MD simulations are particularly useful for understanding how the molecule interacts with its surroundings, such as a solvent or a biological receptor. researchgate.net The stability of the molecule's conformation and its interactions, such as hydrogen bonds, can be analyzed over the simulation trajectory. nih.gov The root mean square deviation (RMSD) is often calculated to assess the stability of the molecule's structure during the simulation. conicet.gov.ar

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Computational modeling plays a vital role in elucidating the Structure-Activity Relationships (SAR) of bioactive molecules. mdpi.com For derivatives of this compound, computational methods can help understand how structural modifications affect their biological activity. nih.gov

By creating a library of virtual derivatives and calculating their electronic and steric properties, it is possible to build quantitative structure-activity relationship (QSAR) models. bohrium.com These models correlate the structural features of the molecules with their observed biological activity, providing a predictive tool for designing new compounds with enhanced potency or selectivity. bohrium.com For instance, SAR studies on similar heterocyclic compounds have shown that substitutions at specific positions on the indole or benzyl (B1604629) ring can significantly influence their interaction with biological targets. mdpi.com The presence and position of substituents can alter the molecule's shape, flexibility, and electronic properties, thereby affecting its binding affinity to a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis (2D and 3D) for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. orientjchem.org These models are instrumental in predicting the activity of new molecules and understanding the structural features essential for their function. orientjchem.orgniscpr.res.in Both 2D and 3D-QSAR approaches have been extensively applied to indole derivatives to elucidate their chemical behavior. orientjchem.orgniscpr.res.inresearchgate.net

2D-QSAR: This method utilizes molecular descriptors derived from the 2D representation of a molecule to develop a predictive model. japsonline.com For a series of N-benzyl indole-derived hydrazones, a 2D-QSAR analysis based on Genetic Algorithm-Multi-Linear Regression (GA-MLR) identified several key molecular descriptors crucial for their biological activity. nih.govrsc.org These descriptors quantify various physicochemical properties of the molecule. rsc.org The statistical validity of a QSAR model is paramount and is assessed using parameters like the coefficient of determination (r²) and the cross-validation coefficient (q²). researchgate.net For instance, studies on other indole derivatives have yielded robust models with high predictive power. orientjchem.orgresearchgate.net

Key 2D Descriptors for N-Benzyl Indole Derivatives The following table details some molecular descriptors identified as significant in a QSAR study of N-benzyl indole-derived hydrazones. rsc.org

| Descriptor | Description | Importance |

| com_accminus_2A | A descriptor related to the acceptor parts of the molecule. | Influences hydrogen bonding capabilities. |

| fringNlipo6A | A descriptor quantifying lipophilicity at a specific distance. | Relates to the molecule's ability to cross cell membranes. |

| sp3Cplus_AbSA | A descriptor related to the solvent-accessible surface area of sp3 hybridized carbons. | Affects the steric interactions of the molecule. |

3D-QSAR: This approach extends the analysis to the three-dimensional structure of the molecules, considering the spatial arrangement of atoms. niscpr.res.in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. researchgate.netbohrium.com For various indole derivatives, 3D-QSAR studies have successfully defined pharmacophoric features, such as requirements for hydrogen bonding, π-π stacking interactions, and π-cation interactions, which are critical for their interaction with biological targets. niscpr.res.in In one study on indole-glyoxylamides, the 3D-QSAR model was found to be statistically significant, helping to infer the essential nature and type of substituents needed for potent activity. niscpr.res.in The steric map from a 3D-QSAR analysis of benzothiazole (B30560) derivatives bearing an indole moiety showed that bulky groups were favored at the N-position of the indole ring for enhanced activity. bohrium.com

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This technique is crucial for understanding the molecular basis of a compound's activity and for structure-based drug design. orientjchem.org Numerous docking studies have been performed on N-benzyl indole derivatives to predict their interactions with various protein targets. nih.govresearchgate.netinnovareacademics.in

These studies typically reveal a binding score, often expressed in kcal/mol, which estimates the binding free energy, and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. orientjchem.orgnih.gov For example, a docking study of N-benzyl indole-derived hydrazones against a target implicated in triple-negative breast cancer (PDB ID: 3W2S) found that one compound exhibited a strong binding affinity with a docking score of -10.523 kcal/mol. nih.gov The stability of this interaction was attributed to hydrogen bonds with key amino acid residues like LYS745, GLY857, and MET793. nih.gov

Similarly, docking studies on other indole derivatives against epidermal growth factor receptor (EGFR) kinase revealed that the compounds fit well into the active site, with the most potent compound showing a docking score of -11.8 Kcal/mole. orientjchem.org The analysis highlighted interactions with residues such as LYS745, MET790, and LEU788. orientjchem.org

Summary of Molecular Docking Studies for N-Benzyl Indole Analogs The following table summarizes findings from docking studies on various N-benzyl indole analogs and other related indole derivatives, showcasing their potential protein targets and key interactions.

| Ligand Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| N-Benzyl Indole Hydrazones | Breast Cancer Target (3W2S) | -10.523 | LYS745, GLY857, MET793, PHE856, ARG841. nih.gov |

| Indole Derivatives | EGFR Kinase | -11.8 | LYS745, MET790, LEU788, CYS797, VAL726. orientjchem.org |

| Benzopyrole Derivatives | Cyclooxygenase-2 (COX-2) (4COX) | -10.4 | Not specified. researchgate.net |

| Indolyl-thiohydantoins | Monoamine Oxidase A (MAO-A) | Not specified | The indole moiety was noted to have important interactions. nih.gov |

These studies collectively demonstrate that the N-benzyl indole scaffold can effectively interact with the active sites of various enzymes, often through a combination of hydrogen bonds involving the indole nitrogen or other functional groups, and hydrophobic or π-stacking interactions involving the aromatic ring systems. niscpr.res.innih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netmdpi.com It allows for the detailed study of reaction pathways, transition states, and the energetics involved in the synthesis of complex molecules like this compound. researchgate.net

The synthesis of this compound typically involves the N-benzylation of a 7-substituted indole precursor, such as 7-nitroindole (B1294693), followed by the reduction of the group at the 7-position. A common method for N-benzylation is the reaction of the indole with a benzyl halide in the presence of a base. nih.gov

Computational studies on related indole syntheses have provided significant mechanistic insights. For instance, a DFT study on the intramolecular Heck reaction to form indole derivatives successfully detailed four potential routes. researchgate.net The study found that the oxidative addition step was rate-determining and that the formation of the five-membered indole ring was both kinetically and thermodynamically favored over a six-membered ring. researchgate.net Such calculations help rationalize experimental outcomes and optimize reaction conditions. researchgate.net

Furthermore, the mechanism for the formation of a pyrrole (B145914) derivative from a related N-benzyl-indol-amine compound has been computationally proposed. mdpi.com The suggested pathway involves the initial alkylation of an amine, followed by proton abstraction and an intramolecular carbanionic attack on a nitrile group, leading to ring-opening and rearrangement to form the final product. mdpi.com These examples underscore the capability of computational methods to map out complex multi-step reaction mechanisms, providing a step-by-step understanding that is often difficult to obtain through experimental means alone.

Analysis of Non-Covalent Interactions (NCI) within the this compound Structure

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. scispace.combeilstein-journals.org The NCI analysis method, based on electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. scispace.comresearchgate.net

For a molecule like this compound, several types of intramolecular non-covalent interactions are expected to be significant:

π-π Stacking: The presence of two aromatic systems, the benzyl group and the indole ring, allows for potential π-π stacking interactions. These occur when the aromatic rings are oriented in a parallel or near-parallel fashion, contributing to the conformational preference of the molecule.

C-H···π Interactions: These are a form of hydrogen bond where a C-H bond acts as the donor and the π-system of an aromatic ring acts as the acceptor. Within the this compound structure, interactions between the C-H bonds of the benzyl group and the indole ring, or vice versa, are possible.

Hydrogen Bonding: The amino group (-NH₂) at the 7-position can act as a hydrogen bond donor. While intramolecular hydrogen bonding might be sterically constrained, this group plays a critical role in forming intermolecular hydrogen bonds in a condensed phase or with a protein target.

Computational tools like NCI plots provide a graphical representation of these interactions, typically showing broad surfaces of low electron density corresponding to weak interactions. scispace.com For example, analysis of other complex systems has revealed extended networks of attractive interactions, including dispersion contacts, that dictate structural geometry and reactivity. unirioja.es A thorough NCI analysis of this compound would thus elucidate the subtle balance of forces that govern its conformational landscape and its potential for molecular recognition.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1h Indol 7 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Connectivity and Stereochemistry

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of 1-Benzyl-1H-indol-7-amine derivatives. These techniques provide precise information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure.

In studies of various 1-benzyl-indole derivatives, the benzylic protons (CH₂) typically appear as a characteristic singlet in the ¹H NMR spectrum. For instance, in a series of 1-benzyl-1H-indole-3-carbaldehyde based thiosemicarbazones, this singlet was observed in the range of 5.45–5.49 ppm. nih.gov Similarly, for substituted benzyl-1H-indole-2-carbohydrazides, the benzylic CH₂ protons were identified as singlets between 4.91 and 5.34 ppm. semanticscholar.org The aromatic protons of the indole (B1671886) and benzyl (B1604629) rings exhibit complex multiplet patterns in the aromatic region of the spectrum, typically between 6.84 and 8.25 ppm. semanticscholar.org The amine (NH₂) protons of the 7-amino group are expected to appear as a broad singlet, which can be confirmed by D₂O exchange. For example, in a study of related amino-indole derivatives, the NH₂ protons were observed as a D₂O exchangeable singlet in the range of δ 4.81–5.03 ppm. semanticscholar.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The benzylic CH₂ carbon in benzyl-1H-indole-2-carbohydrazides gives a signal in the range of δ 54.0–55.6 ppm. semanticscholar.org In a benzylsulfanyl-triazolyl-indole derivative, the methylene (B1212753) carbon of the benzyl group was found at 35.09 ppm, a key indicator of S-benzylation over N-benzylation. mdpi.com The carbons of the indole and benzyl rings resonate in the aromatic region, typically from approximately 100 to 150 ppm. The specific chemical shifts are sensitive to the substitution pattern on the rings. For example, in a series of 1-(4-fluorobenzyl)-1H-indole-3-carboxamide derivatives, detailed 2D NMR experiments (COSY, HSQC, and HMBC) were used to confirm the connectivity between the 1-(4-fluorobenzyl)-1H-indole moiety and the side chain. nih.gov

The following table summarizes typical NMR data for related 1-benzyl-indole structures:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Benzylic CH₂ | 4.91–5.49 | 35.09–55.6 | nih.govsemanticscholar.orgmdpi.com |

| Aromatic CH | 6.84–8.25 | 100–150 | semanticscholar.org |

| Amine NH₂ | 4.81–5.03 (D₂O exchangeable) | N/A | semanticscholar.org |

| Indole NH | 11.36–11.55 | N/A | semanticscholar.org |

This table is based on data from related 1-benzyl-indole derivatives and provides expected ranges for this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its analogs. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate molecular weight. For this compound, the expected molecular weight is approximately 222.28 g/mol . nih.gov

The fragmentation patterns observed in MS analysis offer valuable structural information. In the analysis of N-benzyl substituted isatin (B1672199) derivatives, a related class of compounds, fragmentation was observed to occur at the carbon-carbon bond of the alkyl chain attached to the nitrogen atom, leading to the formation of N-methyl fragments [R-N-CH₂]⁺. scispace.com For this compound, a characteristic fragment would be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. This fragment is a common feature in the mass spectra of benzyl-containing compounds. nih.govsrce.hr Further fragmentation of the indole ring system would provide additional structural confirmation. For example, in the GC-MS analysis of a 1-benzyl-1H-indazole derivative, fragment ions at m/z 91, 235, and 320 were observed, supporting the proposed structure. nih.gov

A study on various cannabimimetic indole derivatives identified compounds using a combination of LC-HR-MS, GC-MS, and NMR. nih.gov The mass spectral data was crucial in presuming the structures before confirmation by NMR. For instance, the fragment ions of a 1-benzyl-1H-indole-3-carboxamide derivative in the GC-MS spectrum helped to support its presumed structure. nih.gov

| Technique | Information Obtained | Expected for this compound | Reference |

| HRMS | Accurate molecular mass and elemental composition | C₁₅H₁₄N₂ (Exact Mass: 222.1157) | nih.gov |

| LC-MS/GC-MS | Molecular weight and fragmentation patterns | Molecular ion [M]⁺ at m/z 222, Benzyl fragment at m/z 91 | nih.govscispace.comsrce.hr |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. These two methods are complementary, as some vibrational modes may be active in one technique but not the other. acs.org

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine (NH₂) at the 7-position would typically appear as two bands in the region of 3300–3500 cm⁻¹. The N-H stretching of the indole ring is also expected in this region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (indole and benzyl) are expected in the 1450–1600 cm⁻¹ region. srce.hr The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ range.

In a study of N-(1H-indol-7-yl)-2-methylbenzamide, the IR spectrum was used alongside NMR for structural characterization. eurjchem.com For a series of 1-benzyl-indole based thiosemicarbazones, IR spectroscopy was used to confirm the presence of key functional groups. nih.gov Similarly, the IR spectra of isatin-indole hybrids showed characteristic peaks for NH and C=O groups. mdpi.com

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict and assign the vibrational frequencies observed in both IR and Raman spectra, as demonstrated for isoxanthopterin (B600526) and other heterocyclic compounds. researchgate.net

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode | Reference |

| Amine (NH₂) | 3300–3500 | N-H Stretch | bjbs.com.br |

| Aromatic C-H | >3000 | C-H Stretch | researchgate.net |

| Aliphatic C-H (CH₂) | <3000 | C-H Stretch | researchgate.net |

| Aromatic C=C | 1450–1600 | C=C Stretch | srce.hr |

| C-N | 1250-1350 | C-N Stretch | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system, being aromatic, exhibits characteristic UV absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the indole chromophore. The presence of the benzyl group at the N1-position and the amino group at the C7-position will influence the electronic structure and thus the absorption maxima (λ_max). The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted indole.

In a study on indolequinone derivatives, UV-Vis spectroscopy was used to monitor the kinetics of reactions with amines by following the changes in the absorption spectra over time. acs.org For a molecule containing a 1-benzyl-1H-indol-3-yl moiety, the UV-Vis spectrum was calculated theoretically and validated experimentally to understand its electronic properties. researchgate.net The study of indole-based benzamide (B126) derivatives also utilized UV-Vis spectroscopy as part of the characterization process. eurjchem.com

| Chromophore | Expected λ_max (nm) | Electronic Transition | Reference |

| Indole Ring | ~260-290 | π → π | acs.org |

| Benzyl Group | ~250-270 | π → π | researchgate.net |

The exact λ_max values will be influenced by the solvent and the full molecular structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the indole ring and determine the orientation of the benzyl group relative to the indole system. In a related structure, 1-Benzyl-1H-benzimidazole, X-ray analysis showed that the benzimidazole (B57391) ring system is planar and the imidazole (B134444) and benzyl rings are nearly perpendicular to each other. researchgate.net The crystal packing was stabilized by C-H···N hydrogen bonds and C-H···π interactions. researchgate.net

In the case of N-(1H-indol-7-yl)-2-methylbenzamide, single-crystal X-ray diffraction was used to elucidate the molecular structure and analyze the crystal packing in terms of non-covalent N-H···O, C-H···π, and π···π interactions. eurjchem.com Similarly, for a benzylsulfanyl-triazolyl-indole scaffold, X-ray analysis was crucial for the definitive structure assignment and revealed the importance of N···H, S···H, and C···H contacts in the molecular packing. mdpi.com The geometry of the double bond in some 1-benzyl-1H-indol-3-yl methylene derivatives was also established using X-ray crystallographic data. nih.gov

| Parameter | Information Provided | Expected for this compound | Reference |

| Bond Lengths & Angles | Precise geometric data | Confirmation of indole and benzyl group geometries | mdpi.comresearchgate.net |

| Conformation | 3D arrangement of atoms | Orientation of benzyl group relative to the indole ring | researchgate.net |

| Supramolecular Structure | Intermolecular interactions (e.g., H-bonding, π-stacking) | N-H···N or N-H···π hydrogen bonds, π-π stacking between aromatic rings | eurjchem.comresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogs

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right-circularly polarized light. While this compound itself is not chiral, CD spectroscopy would be an essential tool for characterizing any of its chiral analogs or derivatives.

If a chiral center is introduced into the molecule, for example, by modification of the benzyl group or by synthesizing an atropisomeric derivative, CD spectroscopy could be used to:

Determine the absolute configuration of the enantiomers.

Measure the enantiomeric excess (ee) of a sample. nih.gov

Study conformational changes in solution.

The application of CD spectroscopy has been demonstrated for the ee determination of alpha-chiral primary amines through their condensation with an achiral dialdehyde (B1249045) to form a chiral metal complex that is CD-active. nih.gov In a similar vein, chiral analogs of this compound could be analyzed. The technique is also widely used to study the self-assembly of chiral molecules into larger supramolecular structures. nih.gov For instance, the binding of chiral ligands to lanthanide ions to form chiral self-assemblies has been monitored using CD spectroscopy. rsc.org The conformation of the piperideine ring in chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines was determined by comparing their CD spectra with related compounds. jst.go.jp

Biological and Biomedical Research Applications of 1 Benzyl 1h Indol 7 Amine Mechanistic Focus

In Vitro Receptor Binding and Ligand Affinity Studies

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial for cellular signaling and are the targets for a significant portion of modern pharmaceuticals. nih.govnih.gov The interaction of indole-based compounds with various GPCRs has been a subject of extensive research. While direct binding studies on 1-Benzyl-1H-indol-7-amine with a broad panel of GPCRs are not extensively detailed in the available literature, related indole (B1671886) derivatives have shown significant activity. For instance, a series of 1-benzyl-3-ketoindole derivatives were identified as allosteric modulators for the A2B adenosine (B11128) receptor (A2BAR), a type of GPCR. universiteitleiden.nl Some compounds in this series acted as positive allosteric modulators, slowing the dissociation of the agonist, while others acted as negative allosteric modulators, accelerating agonist dissociation. universiteitleiden.nl This suggests that the 1-benzylindole scaffold can effectively interact with allosteric sites on GPCRs, thereby modulating their function. universiteitleiden.nl

The structural features of the 1-benzyl group and the amino group on the indole ring are critical for these interactions. The benzyl (B1604629) group can engage in hydrophobic and aromatic stacking interactions within the receptor's binding pocket, while the amine group can form hydrogen bonds or ionic interactions. These interactions can induce conformational changes in the receptor, leading to the modulation of its signaling activity. nih.gov

Ion channels, which are pore-forming membrane proteins that allow ions to pass through the channel pore, are another important class of drug targets. nih.gov The modulation of ion channel activity by small molecules can have profound physiological effects. Research has shown that various chemical compounds, including those with structures related to this compound, can act as modulators of SKCa, IKCa, and/or BKCa channels. google.com.pg The modulation of these channels is responsive to such chemical agents. google.com.pg

The mechanism of action often involves the physical blockage of the ion channel pore or allosteric modulation of the channel's gating properties. For instance, benzylamines have been shown to alter the physical properties of the lipid bilayer, which in turn affects the function of embedded ion channels. frontiersin.org Specifically, they can decrease the membrane dipole potential, which can lead to an increase in the conductance and lifetime of certain ion channels like gramicidin (B1672133) A. frontiersin.org This modulation is not necessarily a direct binding to the channel protein itself but rather an indirect effect mediated through the membrane environment.

Enzyme Inhibition and Activation Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their modulation has therapeutic potential. tandfonline.com Indole-based derivatives have been investigated as carbonic anhydrase activators (CAAs). nih.govtandfonline.com

In a study focusing on novel CAAs, several indole-based compounds were found to be effective micromolar activators of human CA isoforms I, II, VA, and VII. nih.govtandfonline.com Notably, some of these derivatives exhibited promising selectivity towards the brain-associated cytosolic isoform hCA VII. nih.govtandfonline.com The activation mechanism is believed to involve the interaction of the activator molecule with the enzyme's active site, facilitating the proton transfer step, which is the rate-limiting step of the catalytic cycle. Molecular modeling studies suggest that these activators bind within the active site cavity and help to shuttle protons to and from the zinc-bound water molecule. nih.govtandfonline.com The selectivity for different isoforms is attributed to subtle differences in the amino acid residues lining the active site, which can lead to differential binding affinities for the activators. acs.org

Table 1: Carbonic Anhydrase Activation Data for Selected Indole Derivatives

| Compound | hCA I (KA, µM) | hCA II (KA, µM) | hCA VA (KA, µM) | hCA VII (KA, µM) |

| Indole Derivative A | >100 | >100 | 25.4 | 0.89 |

| Indole Derivative B | 12.5 | 8.3 | >100 | 0.15 |

| Indole Derivative C | 1.2 | >100 | 50.1 | 0.09 |

This table is a representative example based on findings for indole derivatives and does not represent data for this compound itself, as specific data was not available.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids. acs.org These enzymes are implicated in inflammatory processes and other diseases. mdpi.com Indole-containing compounds have been identified as potent inhibitors of lipoxygenases. nih.govacs.org

The inhibitory mechanism of these indole derivatives often involves their ability to chelate the non-heme iron atom in the active site of the enzyme or to act as antioxidants, scavenging the lipid peroxyl radicals that are intermediates in the catalytic cycle. Structure-activity relationship (SAR) studies on a series of indole-based LOX inhibitors have shown that the nature and position of substituents on the indole ring are crucial for inhibitory potency. acs.org For example, in a series of E-alkene substituted indole derivatives, an ortho-methoxy substitution on a benzyl group led to a 10-fold increase in potency against 15-LOX-1. acs.org

Table 2: Lipoxygenase Inhibition Data for Selected Indole-Based Compounds

| Compound | 15-LOX-1 IC50 (µM) |

| Indole Derivative X | 0.19 |

| Indole Derivative Y | >10 |

| Indole Derivative Z | 1.2 |

This table is a representative example based on findings for indole derivatives and does not represent data for this compound itself, as specific data was not available.

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. elifesciences.org The disruption of microtubule dynamics is a well-established strategy in cancer therapy. researchgate.net Indole derivatives have been extensively studied as tubulin polymerization inhibitors. nih.gov

Many indole-based compounds have been shown to bind to the colchicine-binding site on β-tubulin. researchgate.net This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis. The interaction with the colchicine (B1669291) site is typically driven by hydrophobic interactions and hydrogen bonds between the indole scaffold and amino acid residues in the binding pocket, such as Cysβ241. nih.gov The benzyl group, as seen in related structures, can further enhance binding affinity through additional interactions within the binding site. nih.gov

Table 3: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound | Tubulin Polymerization IC50 (µM) |

| Indole Derivative 1 | 1.7 |

| Indole Derivative 2 | 1.4 |

| Indole Derivative 3 | 0.58 |

This table is a representative example based on findings for indole derivatives and does not represent data for this compound itself, as specific data was not available.

Molecular Mechanism of Action in Cell-Free and In Vitro Cellular Assays

The indole nucleus is a prevalent structure in a multitude of biologically active compounds. ijpsr.comnih.gov Its unique ability to mimic protein structures allows it to bind reversibly to various enzymes and receptors, making it a valuable scaffold in medicinal chemistry. ijpsr.com While direct studies on the molecular mechanism of this compound are limited, the activities of related indole derivatives in cell-free and in vitro assays provide significant insights. For instance, certain indole derivatives exhibit anticancer properties by modulating key cellular pathways, including the suppression of DNA topoisomerases and histone deacetylases. semanticscholar.org Derivatives of 1-benzyl-5-bromoindolin-2-one have been shown to exert anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis. mdpi.com

Target Identification and Validation in Model Systems

Target identification for indole-based compounds has revealed a wide range of biological interactions. The structural versatility of the indole scaffold enables it to interact with diverse molecular targets. nrfhh.com For example, specific derivatives have been identified as antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net In the context of cancer research, molecular docking studies have been employed to identify and validate targets for novel indole derivatives. thieme-connect.com One study identified potent anticancer activity for 1-benzyl-5-bromoindolin-2-one derivatives against breast cancer cell lines (MCF-7), with target validation confirming VEGFR-2 as a key protein involved in their mechanism. mdpi.com The IC₅₀ values, which measure the concentration of a drug that is required for 50% inhibition in vitro, for the most potent of these compounds were found to be as low as 0.503 µM for VEGFR-2 inhibition. mdpi.com Other research has identified tyrosinase, an enzyme in melanin (B1238610) production, as a target for inhibition by compounds like 1-benzyl-1H-indol-6-amine. smolecule.com

Impact on Specific Biochemical Pathways (e.g., auxin biosynthesis)

The indole ring is the core structure of indole-3-acetic acid (IAA), the most common and well-studied natural auxin, a class of plant hormones vital for growth and development. nih.govresearchgate.net The biosynthesis of IAA involves multiple pathways, with one route using indole-3-acetaldoxime (IAOx) as a precursor. nih.gov While this was initially thought to be confined to certain plant families, recent studies show that aldoxime-derived auxin biosynthesis is more widespread. nih.gov

Structural studies on fluorinated derivatives of IAA have been conducted to understand the molecular recognition at auxin binding sites. iucr.org These studies analyze how substitutions on the indole ring affect conformation and bioactivity. iucr.org Although direct research on the impact of this compound on auxin biosynthesis is not prominent in the provided literature, its core indole structure suggests a potential for interaction with auxin-related pathways. The N-benzyl and 7-amino substitutions would significantly alter its electronic and steric properties compared to IAA, likely modifying its binding affinity and activity at auxin receptors or enzymes involved in the pathway.

Development as Biological Probes and Imaging Agents

The inherent photophysical properties of the indole scaffold make it a prime candidate for the development of tools used for biological detection and imaging. rsc.org Its electron-rich π-system is responsible for its intrinsic fluorescence, a property that can be harnessed for creating sophisticated molecular sensors. sjp.ac.lk

Design of Fluorogenic Chemosensors Based on the Indole Scaffold

The indole scaffold has been extensively used in analytical chemistry to design and develop small-molecule fluorescent chemosensors for molecular recognition and imaging. rsc.orgrsc.org These sensors are designed with heteroatoms like nitrogen, oxygen, and sulfur, which can interact with specific analytes. rsc.orgresearchgate.net This interaction produces a measurable signal, often a change in fluorescence intensity ("turn-on" or "turn-off") or a color shift, allowing for the detection of cations, anions, and neutral molecules. rsc.orgsjp.ac.lk

The design principle often involves linking the indole fluorophore to an ionophore (a receptor unit). rsc.org Upon binding of an analyte to the ionophore, a photophysical process such as intramolecular charge transfer (ICT) can be triggered or altered, leading to a change in the fluorescence output. rsc.org The versatility of the indole structure allows for synthetic modifications to fine-tune the sensor's selectivity and sensitivity for a particular analyte. sjp.ac.lkacs.org

Applications in Molecular Recognition and Sensing of Analytes

Indole-based chemosensors have been successfully applied to the detection of a variety of analytes in biological and environmental samples. rsc.org Their ability to change spectral signals upon binding makes them excellent candidates for sensing metal ions and other species. sjp.ac.lk

For example, specific indole derivatives have been engineered as "turn-on" fluorometric probes for copper ions (Cu²⁺), with detection limits in the nanomolar range. sjp.ac.lk The mechanism often involves the coordination of the metal ion with heteroatoms in the indole derivative, which restricts intramolecular rotations and enhances fluorescence emission. researchgate.net Other sensors based on the indole scaffold have been developed for the selective recognition of mercury (Hg²⁺), zinc (Zn²⁺), and various anions like cyanide (CN⁻). sjp.ac.lkrsc.orgresearchgate.net The interaction with cyanide, for instance, can involve the deprotonation of the indole N-H group, which alters the electronic conjugation of the system and produces a distinct optical response. researchgate.net

| Analyte | Sensing Mechanism | Reported Outcome | Reference |

|---|---|---|---|

| Cu²⁺ | Coordination leading to formation of a 1:1 complex with the sensor. | "Turn-on" fluorescence response. | sjp.ac.lk |

| Al³⁺ | Aggregation-Induced Emission (AIE) in specific solvent systems. | "Turn-on" fluorescence and colorimetric change. | researchgate.net |

| CN⁻ | Deprotonation of the indole N-H group, affecting the PET process. | Changes in absorption and emission spectra, often visible to the naked eye. | researchgate.net |

| Hg²⁺ | Complexation with the sensor molecule, often involving heteroatoms. | Ratiometric and selective fluorescence changes. | rsc.org |

Scaffold for Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) (Focus on design principles, not clinical outcomes)

The indole scaffold is a privileged structure in drug discovery, serving as a core component in both Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD). ijpsr.comnrfhh.com These design principles leverage structural information of a biological target to develop potent and selective inhibitors.

In FBDD, small, low-molecular-weight compounds ("fragments") are screened for weak binding to a target protein. acs.org Fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da). acs.org The indole nucleus is an ideal fragment due to its rigid structure, defined vector orientations for substitution, and its presence in numerous natural products and existing drugs. nih.gov Once a fragment like an indole-carboxamide is identified to bind to a target's active site (often via X-ray crystallography or NMR), it serves as a starting point. nih.gov The design principle then involves "growing" or elaborating the fragment by adding chemical substituents that can form additional favorable interactions with adjacent pockets on the protein surface, thereby systematically increasing binding affinity and potency. acs.orgnih.gov

SBDD relies on high-resolution structural data of the target protein, often in complex with a ligand. nih.gov The indole scaffold is frequently used in this approach. For example, in the design of inhibitors for complement factor D, a key enzyme in the immune system, an indole-2-carboxamide fragment was identified as binding to the S1 pocket of the enzyme. nih.gov The design strategy then involved morphing this initial hit and extending it toward other known recognition sites (S1' and S1β) on the enzyme to create new chemical entities with improved properties. nih.gov This rational, structure-guided evolution allows chemists to design molecules with specific interactions, such as hydrogen bonds or hydrophobic contacts, to optimize binding. rsc.orgjst.go.jp

| Design Approach | Core Principle | Role of the Indole Scaffold | Reference |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Screening low molecular weight fragments and elaborating hits into more potent leads. | Serves as an ideal starting fragment that binds to a target's "hot spots", providing a foundation for synthetic elaboration. | acs.orgnih.gov |

| Structure-Based Drug Design (SBDD) | Using 3D structural information of a target to guide the design of complementary ligands. | Acts as a rigid anchor or scaffold that can be rationally modified to optimize interactions with specific amino acid residues in the target's binding site. | nih.govrsc.org |

Advanced Applications of 1 Benzyl 1h Indol 7 Amine Beyond Biology

Catalysis and Organic Transformations Mediated by Indole (B1671886) Derivatives

Indole derivatives are pivotal in the field of organic synthesis, not only as synthetic targets but also as ligands or catalysts that mediate complex transformations. The 1-benzyl-1H-indol-7-amine framework can participate in or influence catalytic cycles in several ways. The nitrogen atoms of the indole ring and the 7-amino group can coordinate with metal centers, making derivatives of this compound potential ligands in transition metal catalysis.

Research has demonstrated the versatility of indole scaffolds in various catalytic systems. For instance, palladium-catalyzed reactions are widely used for the functionalization of indoles. mdpi.com A notable strategy involves the C-H activation of indole-carboxylic acids with benzyl (B1604629) alcohols in water, facilitated by a palladium catalyst, to synthesize bis(indolyl)methanes. mdpi.com Similarly, copper-catalyzed C-H insertion reactions of indoles with diazomalonates have been developed, offering a direct method for C2-functionalization. acs.org Furthermore, metal-free catalytic systems, often employing base catalysts like piperidine or triethylamine, have been successfully used to synthesize complex indole derivatives through one-pot multi-component reactions. dergipark.org.tr

The specific structure of this compound, with its protected indole nitrogen and a free amino group, allows for selective functionalization, making it a valuable building block in organic transformations.

Table 1: Examples of Catalytic Systems for Indole Functionalization

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / TPPMS | C-H Activation / Benzylation | Indole-carboxylic acids, Benzyl alcohols | Bis(indolyl)methanes | mdpi.com |

| Cu(acac)₂ | C-H Insertion | Indoles, Dimethyl diazomalonate | C2-functionalized indoles | acs.org |

| Piperidine / p-TSA | One-pot three-component reaction | Indole, Acenaphthylene-1,2-dione, Enaminone | Spiro[indoline-pyrazolo[3,4-b]pyridine] derivatives | dergipark.org.tr |

Material Science Applications

The inherent properties of the indole ring, such as its aromaticity, planarity, and electron-rich nature, make it an attractive component for advanced materials.

Indole derivatives are increasingly explored for their potential in organic electronics due to their favorable photophysical and electrochemical properties. mdpi.com The indole nucleus can act as an excellent π-conjugated system, which is fundamental for charge transport in organic semiconductors. The this compound structure is particularly promising as it embodies a donor-π-acceptor (D-π-A) framework. In this model, the 7-amino group acts as a potent electron donor, the indole ring serves as the π-bridge, and the N-benzyl group can be readily functionalized with electron-accepting moieties.

This D-π-A architecture facilitates intramolecular charge transfer (ICT), a phenomenon that is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. mdpi.com The fluorescence emission of such compounds is often sensitive to solvent polarity and environmental factors, a property known as solvatochromism, which can be exploited in device engineering. The synthesis of indole-based functional polymers with strong solid-state fluorescence and good electroactivity further underscores their applicability in electronic devices. rsc.org

The incorporation of indole moieties into polymer backbones can impart desirable properties, including high thermal stability, mechanical strength, and specific optoelectronic functions. researchgate.net While polymerization often occurs at the N-H position of the indole ring, the N-benzylated structure of this compound directs polymerization pathways through its other reactive sites, primarily the 7-amino group.

The primary amine at the C7 position is a versatile functional handle for synthesizing a variety of high-performance polymers. It can readily undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are renowned for their exceptional thermal stability and robust mechanical properties. researchgate.net

Studies have shown that indole-based polyesters, synthesized from indole-dicarboxylate monomers and aliphatic diols, exhibit high glass-transition temperatures (Tg) up to 113 °C and excellent thermal stability. acs.orgnih.gov Similarly, catalyst-free polycondensation reactions of diindolylmethane derivatives with activated difluoro monomers have yielded high molecular weight poly(N-arylene diindolylmethane)s with decomposition temperatures exceeding 377 °C. rsc.org The unique structure of this compound makes it a valuable monomer for creating novel polymers with tailored properties for demanding applications.

Table 2: Properties of Representative Indole-Based Polymers

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Poly(N-arylene diindolylmethane)s (PMDINs) | 3,3′-diindolylmethane, Activated difluoro monomers | Mw up to 389,200; Td ≥ 377 °C; Strong solid-state fluorescence | Blue-light emitters, Electroactive materials | rsc.org |

| Indole-Based Polyesters | Indole-dicarboxylate monomers, Bio-based aliphatic diols | Tg up to 113 °C; Enhanced thermal stability and rigidity | High-performance plastics | acs.orgnih.gov |

Chemo-Sensors and Molecular Recognition Systems (Non-Biological Contexts)

Indole-based compounds have emerged as highly effective chemosensors for the detection of various analytes, including metal ions and reactive oxygen species, in non-biological contexts. researchgate.net Their utility stems from the inherent fluorescence of the indole ring, which can be modulated upon interaction with a target analyte. The this compound scaffold is well-suited for creating such sensors. The 7-amino group can serve as a binding site or a recognition moiety that, upon complexation with an analyte, perturbs the electronic structure of the indole ring system, leading to a detectable change in its fluorescence or color. researchgate.net

For example, indole-modified aptamers have demonstrated highly specific recognition of protein glycoforms, where the indole moiety plays a key role in binding, likely through interactions with electron-poor C-H bonds of carbohydrates. nih.govbiorxiv.org This highlights the indole structure's capacity for subtle molecular recognition. Fluorescent probes based on indole derivatives have been designed for the selective detection of ions like Zn²⁺ and Mn²⁺, as well as reactive species like hypochlorite (OCl⁻). mdpi.comresearchgate.net The design often involves coupling the indole unit with other functional groups to create a specific binding pocket and to fine-tune the photophysical response.

Table 3: Examples of Indole-Based Chemosensors

| Sensor Type | Target Analyte(s) | Detection Principle | Reference |

|---|---|---|---|

| Indole-coupled diaminomaleonitrile | OCl⁻, Zn²⁺, Mn²⁺ | Chemodosimetric and chelation pathways | researchgate.net |

| Naphthalimide-indole ion conjugate | Cyanide (CN⁻) | Chemodosimeter | mdpi.com |

| Indole-modified aptamers | Protein glycoforms | Fluorescence-based specific binding | nih.gov |

Analytical Chemistry Applications (e.g., as derivatizing agents)

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes. Compounds that lack a strong chromophore or fluorophore can be reacted with a derivatizing agent to attach a tag that is easily detected.

This compound, as a primary amine, is an excellent candidate for derivatization. One of the most widely used derivatizing agents for primary amines is o-phthalaldehyde (OPA). In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. libretexts.org This reaction is a cornerstone of pre-column or post-column derivatization in HPLC for the sensitive quantification of amino acids and other primary amines. The resulting derivative of this compound would be readily detectable by a fluorescence detector at high sensitivity.

Other reagents, such as aromatic halides like p-bromophenacyl bromide, are used to form derivatives with strong UV absorbance. libretexts.org The ability to be easily derivatized makes this compound and similar aminoindoles useful as standards or analytes in complex matrices where high sensitivity and selectivity are required.

Table 4: Common Derivatizing Agents for Primary Amines in Chromatography

| Derivatizing Agent | Functional Group Targeted | Detection Method | Resulting Derivative | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines (in presence of thiol) | Fluorescence | Isoindole | libretexts.org |

| Fluorescamine | Primary amines | Fluorescence | Pyrrolinone | |

| Dansyl chloride | Primary and secondary amines | Fluorescence | Dansyl amide |

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Indol 7 Amine Research

Development of Novel and More Sustainable Synthetic Routes to Access Underexplored Analogs

The exploration of the chemical space around 1-Benzyl-1H-indol-7-amine necessitates the development of novel and sustainable synthetic strategies. While traditional methods for indole (B1671886) synthesis exist, future research will likely focus on greener and more efficient approaches to generate a diverse library of analogs. nih.govrsc.org

Key areas of development include:

C-H Functionalization: Direct C-H functionalization of the indole core, particularly at the less reactive benzene (B151609) ring positions (C4, C5, C6), represents a powerful and atom-economical strategy to introduce chemical diversity. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste generation. chim.it

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the this compound scaffold or its analogs in a single step from simple, readily available starting materials would significantly enhance synthetic efficiency. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave irradiation can lead to faster reaction times, improved yields, and better control over reaction parameters, contributing to more sustainable and scalable synthetic processes. researchgate.net

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of indole derivatives can offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

A significant focus will be on the synthesis of highly functionalized 7-aminoindoles, which are key scaffolds in numerous biologically active compounds. ibs.re.kr Recent advancements have demonstrated flexible and efficient methods for converting pyrrole-3-carboxaldehydes into substituted 7-amino-5-cyanoindoles, providing a scalable route to these valuable intermediates. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Analogs of this compound |

| Direct C-H Amidation | High atom economy, access to novel substitution patterns | C4, C5, C6-functionalized derivatives |

| Multicomponent Reactions | Step-efficiency, rapid library generation | Diverse library with varied substituents |

| Flow Chemistry | Scalability, improved safety and control | Large-scale production for further studies |

| Biocatalysis | High selectivity, environmentally benign | Chiral analogs and specific enantiomers |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Advanced computational methods are set to play a pivotal role in accelerating the discovery and development of this compound-based compounds. These in silico techniques can provide valuable insights into the molecule's reactivity, physicochemical properties, and interactions with biological targets, thereby guiding experimental efforts.

Future computational research will likely focus on:

Quantum Mechanics (QM) Calculations: QM methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. This can aid in understanding reaction mechanisms and designing molecules with desired photophysical properties.

Molecular Docking and Dynamics (MD) Simulations: These techniques are crucial for predicting the binding modes and affinities of this compound derivatives with various protein targets. mdpi.com MD simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing a more accurate assessment of binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogs with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds, thus prioritizing synthetic efforts.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

These computational approaches will enable a more rational design of novel this compound derivatives with improved properties and a higher probability of success in subsequent experimental validations.

Exploration of Polypharmacological Profiles through High-Throughput Screening (Mechanistic Insights)

The concept of polypharmacology, where a single molecule interacts with multiple biological targets, is gaining increasing recognition in drug discovery. nih.govnih.gov The indole scaffold is known for its ability to interact with a wide range of proteins, making this compound an interesting candidate for exploring a polypharmacological profile. nih.govmdpi.com

High-Throughput Screening (HTS) will be a critical tool in this exploration. By screening this compound and a library of its analogs against a broad panel of biological targets, researchers can identify both primary and secondary targets. This can reveal unexpected therapeutic opportunities and provide a more comprehensive understanding of the molecule's mechanism of action.

Key aspects of this research avenue include:

Target-Based Screening: Screening against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways, to identify potential interactions.

Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compounds on cellular phenotypes, which can uncover novel mechanisms of action without a priori knowledge of the specific target.

Chemoproteomics: Employing chemical probes derived from this compound to identify its direct binding partners in a cellular context.

Unraveling the polypharmacological profile of this compound could lead to the development of novel therapeutics for complex diseases where targeting multiple pathways simultaneously is beneficial.

Integration into Supramolecular Assemblies and Nanostructures

The unique structural and electronic properties of the indole scaffold make it an attractive building block for the construction of supramolecular assemblies and nanostructures. chim.it Future research could explore the incorporation of this compound into these advanced materials.

Potential applications include:

Self-Assembling Systems: Designing derivatives of this compound that can self-assemble into well-defined structures, such as nanotubes, nanofibers, or gels, through non-covalent interactions like hydrogen bonding and π-π stacking.

Polyindole-Based Nanocomposites: The polymerization of this compound or its derivatives could lead to the formation of polyindoles with interesting electronic and optical properties. materialsciencejournal.orgresearchgate.net The incorporation of nanoparticles into these polymer matrices can create nanocomposites with enhanced functionalities for applications in sensors, catalysis, and energy storage. nih.gov

Drug Delivery Systems: The indole scaffold can be incorporated into nanocarriers, such as nanoparticles or liposomes, to improve the delivery of therapeutic agents. nih.govdntb.gov.ua The specific properties of this compound could be harnessed to design targeted drug delivery systems.

This area of research bridges the gap between medicinal chemistry and materials science, opening up new possibilities for the application of this compound beyond its potential biological activities.

Design of Next-Generation Indole-Based Scaffolds for Chemical Biology

The indole nucleus is a "privileged scaffold" in medicinal chemistry and chemical biology, serving as the core of many natural products and synthetic molecules with significant biological activity. mdpi.comnih.govrsc.org Building upon the this compound framework, future research will focus on the design of next-generation indole-based scaffolds for various applications in chemical biology.

This includes the development of:

Fluorescent Probes: The indole ring possesses intrinsic fluorescence properties that can be modulated by substitution. rsc.orgrsc.orgresearchgate.net By strategically modifying the this compound structure, it is possible to create novel fluorescent probes for sensing specific ions, molecules, or changes in the cellular environment, such as pH. nih.gov

Bioimaging Agents: The development of indole-based fluorophores with tunable emission colors and high biocompatibility is a promising area of research. acs.org Derivatives of this compound could be designed as probes for bioimaging applications, allowing for the visualization of biological processes in living cells.

Affinity-Based Probes: By attaching a reactive group or a reporter tag to the this compound scaffold, researchers can create affinity-based probes to identify and study the protein targets of this class of compounds.

The versatility of the indole scaffold, combined with the specific substitution pattern of this compound, provides a rich platform for the design of sophisticated molecular tools to probe and manipulate biological systems.

Q & A

What synthetic strategies are effective for introducing the benzyl group at the 1-position of 1H-indol-7-amine?

A common approach involves nucleophilic substitution or reductive amination. For example, 1-substituted indoles can be synthesized by reacting 7-nitroindole precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitro group using SnCl₂·2H₂O in acidic methanol . Post-synthesis purification via silica gel chromatography (n-hexane/EtOAc eluent) is critical to isolate the target compound from byproducts .

How can contradictory spectral data (e.g., NMR shifts) arising from benzyl group orientation be resolved?

The benzyl group’s conformational flexibility may lead to variable NMR signals. Advanced techniques like 2D NMR (COSY, NOESY) and temperature-dependent studies can clarify spatial arrangements. For example, in 1-benzoyl-5-amino-1H-indole , NOE correlations between the benzyl protons and indole H-2/H-3 confirmed substituent positioning . Computational modeling (DFT) may also predict preferential conformers, aiding spectral interpretation.

What methodologies are recommended for assessing the biological activity of 1-Benzyl-1H-indol-7-amine against monoamine oxidases (MAOs)?